6-Ethylquinoline-4(1H)-thione
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
6-ethyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C11H11NS/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
VDVIKNCNYZARAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=CC2=S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Ethylquinoline 4 1h Thione and Analogues
Strategies for Constructing the Quinoline (B57606) Core with C-6 Substitution
The foundational step in synthesizing the target compound is the creation of the quinoline ring system with an ethyl group specifically at the C-6 position. This is generally achieved by starting with an appropriately substituted aniline (B41778) precursor.
Classic quinoline syntheses are often employed to construct the bicyclic core from acyclic precursors. For C-6 substituted quinolines, methods that start with a para-substituted aniline are ideal. The Gould-Jacobs reaction, for instance, involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline (B1666331) (4-quinolone). Starting with 4-ethylaniline (B1216643) would directly lead to the formation of a 6-ethyl-4-quinolone precursor.
Another relevant method is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester. Depending on the reaction conditions (kinetic vs. thermodynamic control), this can lead to either 4-quinolones or 2-quinolones. By carefully selecting a para-substituted aniline like 4-ethylaniline, a 6-ethyl-4-quinolone can be selectively synthesized. rsc.org Numerous variations and improvements on these classical methods have been developed to enhance yields and accommodate a wider range of functional groups. iipseries.org
An alternative to building the quinoline ring from a substituted aniline is to introduce the alkyl group onto a pre-formed quinoline or quinolone molecule. This approach often relies on C-H activation and functionalization reactions. For instance, reductive electrophilic C-H alkylation using a heterogeneous iridium catalyst has been shown to functionalize the C-6 and C-8 positions of quinolines. nih.gov While this demonstrates the feasibility of direct alkylation, achieving high regioselectivity for the C-6 position over the C-8 position can be challenging and often depends on the existing substitution pattern of the quinoline ring. nih.gov Friedel-Crafts type reactions can also be used, but they often suffer from issues with regioselectivity and the harsh conditions required.
Thionation Protocols for 4(1H)-Quinolone Precursors
Once the 6-ethyl-4(1H)-quinolone precursor is obtained, the critical step is the conversion of the carbonyl group at the C-4 position to a thiocarbonyl group. This transformation is known as thionation.
Phosphorus pentasulfide (P4S10) is a well-established and powerful reagent for the thionation of ketones and amides, including 4-quinolones. preprints.org The reaction typically involves heating the 4-quinolone precursor with P4S10 in a high-boiling solvent such as pyridine (B92270) or toluene (B28343). preprints.orgresearchgate.net The P4S10-pyridine complex is particularly effective and can be isolated as a stable, crystalline solid, which often leads to cleaner reactions and easier product workup compared to using P4S10 alone. organic-chemistry.org This reagent combination has proven useful and exceptionally selective in solvents like acetonitrile (B52724). organic-chemistry.org The use of P4S10 is a robust method for converting 4-quinolones to their corresponding quinoline-4(1H)-thiones in good yields. preprints.org
While P4S10 is effective, several other reagents have been developed for thionation, often offering milder conditions or different selectivity.
Lawesson's Reagent (LR) : This is arguably the most common alternative to P4S10. organic-chemistry.org Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is known for being milder and often more soluble in organic solvents than P4S10, allowing reactions to proceed at lower temperatures and with higher yields. organic-chemistry.org It is highly effective for converting amides and lactams, such as the amide functionality within the 4-quinolone ring system, into their thio-analogues. researchgate.netsantiago-lab.com The reaction is typically carried out by refluxing the substrate with LR in a solvent like toluene or xylene. researchgate.net
Curphey's Reagent (P4S10/HMDO) : The combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDO) is another potent thionating system. This reagent combination efficiently converts ketones and amides to their thiono derivatives, with yields often comparable or superior to those obtained with Lawesson's reagent. nih.gov A key advantage is that the byproducts can be removed by a simple hydrolytic workup, avoiding the need for chromatography that is often required with LR. nih.govaudreyli.com
Bergman's Reagent (P4S10/Pyridine) : As mentioned, the complex formed between P4S10 and pyridine is a storable, crystalline reagent. organic-chemistry.org It demonstrates high thermal stability and can be used effectively at high temperatures, offering cleaner thionation products with easier workup procedures. researchgate.netorganic-chemistry.org
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosphorus Pentasulfide (P4S10) | Reflux in pyridine or toluene | Powerful, well-established preprints.org | Harsh conditions, often requires excess reagent, can produce messy reactions organic-chemistry.org |
| Lawesson's Reagent (LR) | Reflux in toluene or xylene | Milder than P4S10, better solubility, high yields organic-chemistry.orgresearchgate.net | Byproducts can be difficult to remove nih.gov |
| Curphey's Reagent (P4S10/HMDO) | Reflux in xylene | High efficiency, easy hydrolytic workup of byproducts nih.govaudreyli.com | Requires two components |
| Bergman's Reagent (P4S10/Pyridine) | Reflux in acetonitrile or dimethyl sulfone | Storable crystalline solid, clean reactions, easy workup researchgate.netorganic-chemistry.org | Moisture sensitive organic-chemistry.org |
Direct Synthesis Approaches to Quinoline-4(1H)-thiones
To improve synthetic efficiency, methods have been developed to construct the quinoline-4(1H)-thione skeleton directly, bypassing the isolation of a 4-quinolone intermediate. One such strategy involves the reaction of o-alkynylanilines with aroyl or acyl isothiocyanates. This base-promoted synthesis proceeds through the in-situ generation of an o-alkynylthiourea. This intermediate then undergoes a 6-exo-dig sulfur-cyclization, followed by a rearrangement, to yield the final quinoline-4(1H)-thione product. figshare.com This approach offers a convergent and atom-economical route to the desired heterocyclic system.
Multicomponent Condensation Reactions for Thioquinoline Scaffolds
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. rsc.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. rsc.org One notable MCR for the direct synthesis of quinoline-4(1H)-thione scaffolds involves a base-promoted reaction between o-alkynylanilines and aroyl or acyl isothiocyanates. This method proceeds through an in situ generated o-alkynylthiourea, which then undergoes cyclization to form the desired thioquinoline ring system.
Another relevant MCR is the Gewald reaction, which is a classic method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. rsc.org While this reaction does not directly yield quinolinethiones, its principles can be adapted for the synthesis of various sulfur-containing heterocycles, showcasing the versatility of MCRs in generating diverse molecular scaffolds.
The table below summarizes a representative multicomponent reaction for the synthesis of a quinoline-4(1H)-thione derivative.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| o-alkynylaniline | Aroyl isothiocyanate | K₂CO₃ | DMF | Quinoline-4(1H)-thione | Not specified |
Interactive Data Table: Multicomponent Synthesis of Quinoline-4(1H)-thione (This is a simplified representation. Specific yields depend on the substrates used.)
Integration of Green Chemistry Principles in Quinolinethione Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have become increasingly important in organic synthesis. The development of environmentally benign methods for the synthesis of quinolinethiones is an active area of research, focusing on catalyst-free systems, microwave-assisted reactions, solvent-free conditions, and atom-economical processes.
Catalyst-Free and Microwave-Assisted Methodologies
Catalyst-free reactions are highly desirable from a green chemistry perspective as they avoid the use of potentially toxic and expensive metal catalysts and simplify product purification. Several catalyst-free, three-component reactions for the synthesis of quinoline derivatives have been reported. nih.govrsc.org For instance, the reaction of anilines, aldehydes, and activated alkynes can proceed without a catalyst to afford quinolines. While direct catalyst-free synthesis of quinolinethiones is less common, the thionation of pre-synthesized quinolinones offers a viable catalyst-free route to the target compounds.
Microwave-assisted organic synthesis (MAOS) has gained prominence as a green technology that can significantly accelerate reaction rates, improve yields, and reduce side reactions. nih.govnih.govsemanticscholar.orgmdpi.com The thionation of quinolin-4-ones, a key step in the synthesis of 6-Ethylquinoline-4(1H)-thione from its corresponding oxygen analogue, can be efficiently carried out under microwave irradiation using Lawesson's reagent. nih.gov This method often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating. nih.gov
The table below illustrates a microwave-assisted thionation reaction.
| Substrate | Reagent | Solvent | Time | Product | Yield (%) |
| 6-Ethyl-1H-quinolin-4-one | Lawesson's Reagent | Toluene | 10-30 min | This compound | High (typical) |
Interactive Data Table: Microwave-Assisted Thionation of a Quinolinone
Solvent-Free and Atom-Economical Synthetic Procedures
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the need for volatile and often hazardous organic solvents. These reactions can lead to improved yields, easier work-up procedures, and reduced environmental impact. The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions, often with microwave assistance.
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Multicomponent reactions are inherently atom-economical as they combine multiple starting materials into a single product with minimal byproduct formation. rsc.org The direct synthesis of quinoline-4(1H)-thiones from o-alkynylanilines and acyl isothiocyanates is a prime example of an atom-economical process.
An alternative route to this compound involves the synthesis of 6-ethyl-1H-quinolin-4-one followed by thionation. Classical methods such as the Conrad-Limpach and Gould-Jacobs reactions can be employed for the synthesis of the quinolinone precursor. wikipedia.orgwikipedia.orgmdpi.com The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters, while the Gould-Jacobs reaction utilizes anilines and ethoxymethylenemalonate esters. wikipedia.orgwikipedia.org These established methods, while not always solvent-free in their original protocols, provide a reliable pathway to the necessary quinolinone intermediate. Subsequent thionation with Lawesson's reagent, which can be performed under solvent-free or microwave conditions, completes the synthesis of the target thione. nih.govchemspider.comorganic-chemistry.org
The following table outlines a solvent-free approach to a quinolinone precursor.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| 4-Ethylaniline | Ethyl acetoacetate | Heat, solvent-free | 6-Ethyl-2-methyl-1H-quinolin-4-one | Not specified |
Interactive Data Table: Solvent-Free Synthesis of a Quinolinone Precursor
Chemical Reactivity and Transformation of 6 Ethylquinoline 4 1h Thione
Tautomerism and Isomeric Equilibria in 4(1H)-Quinolinethiones
A key feature of 4(1H)-quinolinethiones is their existence in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms. This dynamic equilibrium is fundamental to understanding their reactivity and spectroscopic properties.
The tautomeric equilibrium involves the migration of a proton between the nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the thione group. The two resulting forms are the 4(1H)-quinolinethione (thione) and the 4-mercaptoquinoline (thiol). Quantum mechanical calculations on related quinoline-2-thiol/quinoline-2(1H)-thione systems predict the thione to be the major tautomer. semanticscholar.org This prediction is often confirmed by absorption spectra. semanticscholar.org For some quinolinethione derivatives, the coexistence of both thione and thiol isomers has been observed in the gas phase through mass spectrometry, with quantum chemical calculations supporting the preponderance of the thiol form in certain cases. researchgate.net
Spectroscopic methods are invaluable for studying this tautomerism. In ¹H NMR spectroscopy, the chemical shifts of the H-2 and H-5 protons are particularly informative. semanticscholar.org The H-5 proton's resonance is influenced by the substituent at the C-4 position (a peri effect), while the H-2 proton's chemical shift is affected by substitution on the quinoline nitrogen (an ortho effect) and to a lesser extent by the C-4 substituent (a meta effect). semanticscholar.org For instance, in a study of 8-methyl-4-sulfanylquinolin-2(1H)-one, the ¹H-NMR spectrum in DMSO revealed the presence of a thiolactam-thiolactim equilibrium, with the thione form being predominant in a 3:2 ratio. mdpi.comresearchgate.net
In ¹³C NMR spectroscopy, the chemical shift of the C-4 carbon provides a clear distinction between the two tautomers. A signal above 170 ppm is characteristic of the 4-oxo form in quinolinones, a principle that extends to their thione analogs. researchgate.net Infrared (IR) spectroscopy also offers insights, with the C=S stretching vibration typically appearing in the range of 1100-1300 cm⁻¹, while the S-H stretch of the thiol form is found around 2550 cm⁻¹. caltech.edu
The position of the thione-thiol equilibrium is sensitive to several factors, most notably the solvent and the electronic nature of substituents on the quinoline ring.
Solvent Effects: The polarity of the solvent can significantly influence the tautomeric distribution. sonar.ch Polar protic solvents, capable of forming hydrogen bonds, can stabilize the thione form. sonar.ch For example, studies on related heterocyclic systems have shown that aprotic solvents tend to shift the equilibrium towards the keto (or thione) tautomer as polarity increases, while polar protic solvents can further stabilize this form through intermolecular hydrogen bonding. sonar.ch In the case of 4-mercapto-3-quinolinesulfonic acid, it was found that the thione tautomer (in the form of a betaine) converts to the more stable thiol tautomer in DMSO solution, a stabilization attributed to hydrogen bonding between the -SH and -SO₃H groups. semanticscholar.org This effect was not observed in aqueous solution (D₂O). semanticscholar.org
Electronic Substituent Effects: The electronic properties of substituents on the quinoline ring can also modulate the tautomeric equilibrium. Electron-withdrawing groups and electron-donating groups can alter the relative basicity of the nitrogen atom and the acidity of the thiol proton, thereby influencing which tautomer is favored. nih.gov While specific studies on 6-ethylquinoline-4(1H)-thione are limited, research on substituted purines demonstrates that substitution can change tautomeric preferences. mdpi.com For instance, C8 substitution in adenine (B156593) can lead to nearly equal amounts of two different tautomers in polar solvents. nih.gov In some cases, the electronic effects of substituents can be less impactful than other factors. For example, in a study of 3-substituted 2-methyl-quinolin-4(1H)-ones, it was found that substituents of different natures did not significantly influence the chemical shift of the C4 carbon, suggesting a limited effect on the tautomeric equilibrium in that specific series. researchgate.net
Electrophilic and Nucleophilic Substitution Reactions
The dual nature of the tautomeric forms of this compound gives rise to a rich and varied reactivity profile, allowing for both electrophilic and nucleophilic substitution reactions at different sites within the molecule.
The sulfur atom of the thiocarbonyl group is a soft nucleophile and readily participates in reactions with electrophiles, particularly alkylating and acylating agents. This reactivity is often exploited in the synthesis of various derivatives. Alkylation of the sulfur atom leads to the formation of 4-(alkylthio)quinolines. For example, 4-chloro-8-methylquinoline-2(1H)-thione can be reacted with various thiols in the presence of sodium ethoxide to yield 4-alkyl(or phenyl)thio-8-methylquinoline-2(1H)-thiones. mdpi.com Similarly, acylation at the sulfur atom can be achieved, leading to the formation of S-acyl derivatives. These reactions are synthetically useful for introducing new functional groups and for creating more complex molecular architectures.
The quinoline ring system, particularly when activated, is susceptible to nucleophilic attack. The C-4 position is often a primary site for such reactions. While the thione itself is not typically the leaving group, precursors like 4-chloroquinolines are highly reactive towards nucleophiles. The synthesis of quinolinethiones often proceeds through the nucleophilic displacement of a halogen at the C-4 position by a sulfur nucleophile like thiourea (B124793). mdpi.comresearchgate.net For instance, 4-chloro-8-methylquinolin-2(1H)-one can be converted to 8-methyl-4-sulfanylquinolin-2(1H)-one by fusion with thiourea. mdpi.com The quinoline ring itself can undergo nucleophilic substitution, typically at the C-2 or C-4 positions, especially if the C-2 position is blocked. uop.edu.pk Reactions with strong nucleophiles like sodamide or potassium hydroxide (B78521) can lead to the introduction of amino or hydroxyl groups, respectively. uop.edu.pk
The thione group is a versatile functional group that can be transformed into other moieties. One of the most common transformations is its conversion back to the corresponding ketone (or quinolinone). This can be achieved through various oxidative methods. Conversely, the synthesis of this compound itself represents a key functional group interconversion, typically starting from the corresponding quinolinone. Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is often accomplished using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. researchgate.netresearchgate.net However, direct thionation of quinolinones can sometimes result in poor yields. mdpi.comresearchgate.net An alternative and often more efficient method involves the use of thiourea in reaction with a halo-substituted quinoline precursor. mdpi.comresearchgate.net The thione group can also participate in cycloaddition reactions, showcasing its reactivity beyond simple substitution. smolecule.com
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction behavior of this compound is a critical aspect of its chemical reactivity, influencing its stability, potential for forming higher-order structures, and its interactions in various chemical and biological systems.
The thione group in this compound, which can exist in equilibrium with its thiol tautomer, 6-ethylquinoline-4-thiol, is susceptible to oxidation, which can lead to the formation of disulfide bridges. This reaction is a common transformation for thiol-containing compounds. While direct studies on the oxidation of this compound to its corresponding disulfide are not extensively detailed in the available literature, the general principles of thiol and thione chemistry suggest that such a transformation is feasible.
In a related context, the reactivity of chloroquinolines with thiourea can lead to the formation of quinolinethiones. For instance, the reaction of 2,4-dichloro-8-methylquinoline (B1596889) with thiourea can yield 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.com Further reaction of this compound with an excess of thiourea can displace the chloro group to form 8-methyl-4-sulfanylquinoline-2(1H)-thione, highlighting the nucleophilic character of the thiol intermediate. mdpi.com This reactivity underscores the potential for the sulfur atom in quinolinethiones to participate in substitution and addition reactions.
Furthermore, the treatment of 4-chloro-8-methylquinoline-2(1H)-thione with various thiols, such as ethanethiol, butanethiol, and thiophenol, in the presence of a base, results in the formation of the corresponding 4-alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones. mdpi.com This demonstrates the ability of the quinolinethione scaffold to form stable sulfide (B99878) derivatives.
The table below summarizes the types of sulfide derivatives that can be formed from related quinolinethione systems.
| Reactant | Reagent | Product | Reference |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethanethiol | 4-(Ethylthio)-8-methylquinoline-2(1H)-thione | mdpi.com |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Butanethiol | 4-(Butylthio)-8-methylquinoline-2(1H)-thione | mdpi.com |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Thiophenol | 4-(Phenylthio)-8-methylquinoline-2(1H)-thione | mdpi.com |
The electrochemical properties of quinoline derivatives are of significant interest due to their potential applications in various fields, including bioenergetics and materials science. researchgate.netontosight.ai Quinones, which are structurally related to the oxidized form of the hydroquinone (B1673460) corresponding to the quinolinone, are known to be electroactive molecules. researchgate.net Their electrochemical behavior is often characterized by their redox potentials, which provide insight into the thermodynamics of their electron transfer processes.
The oxidation potentials of ferrocene-containing tetrahydropyrimidin-2(1H)-ones, for example, have been shown to be more positive than that of unsubstituted ferrocene (B1249389), indicating electronic communication between the ferrocene unit and the heterocyclic ring. bohrium.com This suggests that the quinoline ring system in this compound would also influence its redox properties. The presence of the electron-donating ethyl group at the 6-position would likely affect the electron density of the quinoline ring and, consequently, its redox potential.
Further research is required to determine the precise redox potentials and electrochemical behavior of this compound. Such studies would be valuable for understanding its potential role in redox-mediated processes and for the design of new functional materials.
Cycloaddition and Annulation Reactions Involving the Thiocarbonyl Group
The thiocarbonyl group of this compound is a versatile functional group that can participate in a variety of cycloaddition and annulation reactions, leading to the formation of complex heterocyclic systems. These reactions are of significant interest in synthetic organic chemistry for the construction of novel molecular architectures with potential biological activities.
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles. organic-chemistry.orgwikipedia.org The thiocarbonyl group can act as a dipolarophile, reacting with 1,3-dipoles to form various heterocyclic structures. While specific examples involving this compound are not extensively documented, the general reactivity of thioketones in such reactions provides a strong indication of its potential.
Thioketones are known to react with diazo compounds, which are precursors to 1,3-dipolar species called thiocarbonyl ylides. uzh.chresearchgate.net These reactive intermediates can then undergo [3+2] cycloaddition with a suitable dipolarophile to yield five-membered sulfur-containing heterocycles. uzh.ch The reaction of thioketones with diazomethanes can lead to the formation of thiiranes and 1,3-dithiolanes via the intermediacy of thiocarbonyl ylides. uzh.ch
The Huisgen 1,3-dipolar cycloaddition, a concerted [4π + 2π] cycloaddition, is a fundamental process in heterocyclic synthesis. organic-chemistry.org Azomethine ylides, another class of 1,3-dipoles, readily undergo cycloaddition with various dipolarophiles. mdpi.com Although alkenes and alkynes are the most common reaction partners, the thiocarbonyl group can also serve as a dipolarophile.
The table below illustrates the types of products that can be expected from 1,3-dipolar cycloaddition reactions of thiocarbonyl compounds.
| 1,3-Dipole | Dipolarophile (Thioketone) | Product Type | Reference |
| Thiocarbonyl ylide | Alkene/Alkyne | Five-membered S-heterocycle | uzh.ch |
| Nitrilimine | Thioketone | 1,3,4-Thiadiazole derivative | alaqsa.edu.ps |
| Azomethine ylide | Thioketone | Thiazolidine derivative | mdpi.com |
Heteroannulation reactions provide a direct route to fused heterocyclic systems, which are prevalent in many natural products and pharmaceuticals. nih.gov The quinoline-4(1H)-thione scaffold is an excellent starting point for the construction of such fused systems.
One approach involves the reaction of substituted quinolines with reagents that can build a new heterocyclic ring onto the existing quinoline framework. For example, the Vilsmeier reagent has been used in the synthesis of 2-chloro-3-formylquinolines, which can then be converted to the corresponding quinoline-4(1H)-thiones by treatment with sodium sulfide. niscpr.res.in These formyl-substituted thiones can then undergo further reactions to form fused isothiazolo[5,4-b]quinolines. niscpr.res.in
Another strategy involves the reaction of quinolinethiones with bifunctional reagents. For instance, the reaction of 4-hydrazino-8-methylquinoline-2(1H)-thione with nitrous acid leads to the formation of a fused tetrazole ring, yielding 5-azido-8-methyltetrazolo[1,5-a]quinoline. mdpi.com
Furthermore, the synthesis of thieno[3,4-c]quinoline-4(5H)-thione derivatives has been achieved through a cascade reaction involving demethylation and disulfuration of N-methyl-2-(phenylethynyl)anilines with elemental sulfur. scispace.com This demonstrates the utility of sulfur-mediated reactions in constructing fused thiophene (B33073) rings onto a quinoline core.
The development of new heteroannulation reactions involving this compound could lead to the discovery of novel tetracyclic and polycyclic heterocyclic compounds with interesting chemical and biological properties. nih.gov
Advanced Spectroscopic and Structural Elucidation of 6 Ethylquinoline 4 1h Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-Ethylquinoline-4(1H)-thione, NMR provides critical insights into its electronic environment, the connectivity of its atoms, and dynamic molecular processes.
¹H NMR Chemical Shift Assignments and Anisotropic Effects of the Thiocarbonyl Group
The ¹H NMR spectrum of this compound can be predicted by analyzing its distinct chemical environments. The spectrum would feature signals from the ethyl group protons, the aromatic protons of the quinoline (B57606) ring, and the N-H proton.
Ethyl Group: An ethyl group typically presents as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from spin-spin coupling with each other. The methylene protons, being directly attached to the electron-rich aromatic ring, would be expected to resonate further downfield than the methyl protons.
Aromatic Protons: The protons on the quinoline ring system will appear in the aromatic region, typically between 7.0 and 9.0 ppm. Their precise chemical shifts are influenced by both the nitrogen heteroatom and the substituents.
N-H Proton: The proton attached to the nitrogen atom (N1-H) is expected to be a broad singlet at a significantly downfield chemical shift, often above 12 ppm, due to its acidic nature and the influence of the adjacent thiocarbonyl group.
A key factor influencing the chemical shifts of the aromatic protons is the magnetic anisotropy of the thiocarbonyl (C=S) group. This effect arises from the circulation of π-electrons within the C=S double bond, which generates a local magnetic field. This induced field deshields protons located in a cone-shaped region along the axis of the bond, causing their signals to shift to a higher frequency (downfield). For this compound, the protons at positions 3 and 5 are in proximity to the C=S group and would experience this deshielding effect, leading to a downfield shift compared to analogous protons in a simple quinoline system. Studies on quinoline derivatives have long established that substituents and their electronic effects significantly alter the chemical environment of ring protons. uncw.edu
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N1-H | > 12.0 | Broad Singlet | Exchangeable with D₂O; highly deshielded. |
| Aromatic H (H2, H3, H5, H7, H8) | 7.0 - 9.0 | Multiplets/Doublets | H3 and H5 are expected to be significantly downfield due to the anisotropic effect of the C=S group. |
| Ethyl -CH₂- | ~2.8 - 3.2 | Quartet | Coupled with methyl protons. |
| Ethyl -CH₃ | ~1.2 - 1.5 | Triplet | Coupled with methylene protons. |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
¹³C NMR Spectroscopy and Heteronuclear Correlation Techniques
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, each unique carbon atom will produce a distinct signal.
The most characteristic signal is that of the thiocarbonyl carbon (C=S). In related quinoline thione compounds, this carbon resonates significantly downfield, often in the range of 175-185 ppm. For instance, the C=S carbon in 4-(4-chlorophenyl)-6-methylquinoline-2(1H)-thione appears at 178.55 ppm rsc.org, while in 4,4'-thio-bis(1-methylquinoline-2(1H)-thione), it is observed at 182.8 ppm scispace.com. The carbons of the quinoline ring will appear in the aromatic region (approx. 115-150 ppm), and the ethyl group carbons will be found in the aliphatic region (approx. 15-30 ppm).
To definitively assign each proton and carbon signal, two-dimensional NMR techniques are indispensable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity within the aromatic rings and the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which can be useful in confirming assignments and understanding the molecule's conformation.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C4 (C=S) | 175 - 185 | Most downfield signal, characteristic of a thiocarbonyl group. rsc.orgscispace.com |
| Aromatic C (C2, C3, C4a, C5, C6, C7, C8, C8a) | 115 - 150 | Precise shifts depend on substitution and electronic effects. |
| Ethyl -CH₂- | ~25 - 30 | Aliphatic carbon attached to the aromatic ring. |
| Ethyl -CH₃ | ~14 - 18 | Terminal aliphatic carbon. |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Dynamic NMR Studies for Investigating Tautomeric Exchange Processes
Molecules like this compound can exist in two tautomeric forms: the thione (or thiolactam) form and the thiol (or thiolactim) form. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying such exchange processes that occur on the NMR timescale. ubd.edu.bnthermofisher.com By recording spectra at different temperatures, the kinetics of the tautomeric interconversion can be determined.
At low temperatures: If the rate of exchange is slow, separate and distinct signals for both the thione and thiol tautomers would be observed in the NMR spectrum.
At intermediate temperatures: As the temperature is raised, the rate of exchange increases. This causes the corresponding signals for the two tautomers to broaden, a phenomenon known as exchange broadening. At a specific temperature, known as the coalescence temperature, the two separate peaks merge into a single, very broad peak.
At high temperatures: Above the coalescence temperature, the exchange becomes so rapid that the NMR spectrometer detects only a single, time-averaged signal for the exchanging nuclei. This signal will be sharp and its chemical shift will be a weighted average of the shifts of the two individual tautomers.
Studies on related heterocyclic thiones, such as 4-chloro-8-methylquinoline-2(1H)-thione, have confirmed the existence of such tautomeric equilibria in solution. mdpi.com The position of the equilibrium and the rate of exchange can be influenced by factors like solvent polarity, concentration, and pH. ubd.edu.bn
Vibrational Spectroscopy: Infrared (IR) and Raman
Characteristic Vibrational Modes of the Thiocarbonyl Group (C=S)
The thiocarbonyl (C=S) stretching vibration is a key feature in the vibrational spectrum of this compound. However, its identification can be challenging.
In IR Spectroscopy: The C=S stretching band is typically found in the region of 1250-1020 cm⁻¹. Unlike the strong, sharp band of a carbonyl (C=O) group, the C=S absorption is often weak in intensity and can be coupled with other vibrations, such as C-N stretching and N-H bending, making its assignment difficult. In some quinoline thione derivatives, C=S related vibrations have been assigned to bands near 1195 cm⁻¹ and also in the 1662-977 cm⁻¹ range, highlighting the variability. scispace.comresearchgate.net
In Raman Spectroscopy: The C=S bond is more polarizable than the C=O bond, which can sometimes result in a stronger and more easily identifiable Raman signal for the C=S stretch.
The N-H stretching vibration of the thione tautomer is expected to appear as a broad band in the IR spectrum, typically in the 3400-3100 cm⁻¹ region, characteristic of hydrogen-bonded N-H groups.
Analysis of Aromatic and Alkyl Group Vibrations within the Molecular Framework
The vibrational spectra will also be rich with bands corresponding to the quinoline ring and the ethyl substituent. nih.govnih.gov
Quinoline Ring Vibrations:
Aromatic C-H Stretch: These vibrations give rise to sharp bands in the 3100-3000 cm⁻¹ region.
Ring Stretching (C=C and C=N): Strong to medium intensity bands are expected in the 1620-1430 cm⁻¹ region, which are characteristic of the aromatic and heteroaromatic ring skeleton.
C-H Bending: In-plane and out-of-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern on the benzene (B151609) ring portion of the molecule.
Ethyl Group Vibrations:
Aliphatic C-H Stretch: Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups will appear in the 2980-2850 cm⁻¹ region.
C-H Bending: Scissoring (for CH₂) and asymmetric/symmetric bending (for CH₃) vibrations are expected around 1470-1450 cm⁻¹ and 1380 cm⁻¹, respectively.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| N-H Stretch | 3400 - 3100 | IR | Broad, indicates hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Sharp bands. |
| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman | From the ethyl group. |
| C=C, C=N Ring Stretch | 1620 - 1430 | IR, Raman | Strong to medium intensity, characteristic of the quinoline ring. |
| C=S Stretch | 1250 - 1020 | IR, Raman | Often weak and coupled with other modes in IR. |
Note: These are predicted frequency ranges based on typical functional group absorptions. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Electronic Absorption Bands and Chromophore Analysis
The electronic absorption spectrum of this compound, like other quinoline derivatives, is characterized by multiple absorption bands in the UV-visible region. These bands arise from electronic transitions between different molecular orbitals within the molecule. The core chromophore, the quinoline ring system, is primarily responsible for the observed absorption characteristics. The electronic transitions are typically of the types π → π* and n → π*. tandfonline.commmmut.ac.in
The π → π* transitions, which are generally more intense, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. tandfonline.com The n → π* transitions are typically of lower intensity and involve the excitation of a non-bonding electron (from the sulfur or nitrogen atom) to a π* antibonding orbital. mmmut.ac.in The presence of the ethyl group at the 6-position and the thione group at the 4-position influences the energy levels of these orbitals, thereby affecting the wavelengths of maximum absorption (λmax).
The quinoline scaffold itself exhibits characteristic absorption bands. unesp.br The introduction of substituents can cause a shift in these bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), as well as changes in absorption intensity. For instance, studies on similar quinoline derivatives have shown that the position and nature of substituents significantly alter the UV-Vis absorption spectra. unesp.brmdpi.com The thione group (C=S) in this compound is a significant chromophore that can lead to distinct absorption bands compared to its quinolinone (C=O) analog.
Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can provide insights into the nature of these electronic transitions by predicting the excitation energies and oscillator strengths. tandfonline.com For related quinoline systems, these calculations have been used to assign the observed experimental absorption bands to specific electronic transitions within the molecule. tandfonline.comwiley-vch.de
Table 1: Typical Electronic Transitions in Quinoline Derivatives
| Transition Type | Description | Expected Wavelength Region |
|---|---|---|
| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | Generally below 350 nm |
| n → π* | Excitation of a non-bonding electron to a π* antibonding orbital. | Can appear at longer wavelengths, sometimes > 350 nm |
Solvent Effects on UV-Vis Spectra
The UV-Vis absorption spectrum of this compound is expected to exhibit solvatochromism, which is the change in the position, and sometimes intensity, of the absorption bands with a change in the polarity of the solvent. unesp.br This phenomenon arises from differential solvation of the ground and excited states of the molecule.
In polar solvents, molecules with a significant change in dipole moment upon electronic excitation will show pronounced solvatochromic shifts. For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift if the excited state is more polar than the ground state. researchgate.net Conversely, for n → π* transitions, increasing solvent polarity often results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents, which increases the energy required for the transition. mmmut.ac.in
Studies on various quinoline derivatives have demonstrated the influence of solvent polarity on their UV-Vis spectra. unesp.brmdpi.com For example, a shift in the maximum absorption wavelength (λmax) has been observed when the solvent is changed from a non-polar solvent like n-hexane to a polar protic solvent like methanol (B129727) or water. mdpi.comresearchgate.net The magnitude and direction of these shifts provide valuable information about the nature of the electronic transition and the change in the electronic distribution upon excitation.
The ability of a solvent to act as a hydrogen bond donor or acceptor can also significantly impact the absorption spectrum. Protic solvents, such as ethanol (B145695) and water, can form hydrogen bonds with the nitrogen and sulfur atoms of the quinoline-4(1H)-thione moiety, further influencing the energy levels of the n and π orbitals. researchgate.net
Table 2: Expected Solvatochromic Shifts for this compound
| Transition Type | Expected Shift with Increasing Solvent Polarity | Rationale |
|---|---|---|
| π → π* | Bathochromic (Red Shift) | Stabilization of the more polar excited state. |
| n → π* | Hypsochromic (Blue Shift) | Stabilization of the ground state non-bonding electrons through hydrogen bonding. |
Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, HRMS would be used to determine its precise molecular weight.
The molecular formula of this compound is C11H11NS. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and sulfur (³²S = 31.972071 Da), the calculated monoisotopic mass of the neutral molecule is 189.0612 Da. In positive-ion mode ESI-HRMS, the compound would typically be observed as the protonated molecule, [M+H]⁺.
The expected m/z (mass-to-charge ratio) for the protonated molecule [C11H12NS]⁺ would be 190.0689. An experimental HRMS measurement yielding a value very close to this calculated mass (typically with an error of less than 5 ppm) provides strong evidence for the assigned elemental formula. nih.govmdpi.com This high level of accuracy helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M] | C11H11NS | 189.0612 |
| [M+H]⁺ | C11H12NS⁺ | 190.0689 |
Fragmentation Patterns and Isotopic Abundance Analysis
Mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), provides valuable structural information by breaking the molecule into smaller, characteristic ions. The fragmentation pattern of this compound would reveal details about its structural assembly.
The molecular ion peak ([M]⁺•) or the protonated molecule ([M+H]⁺) is expected to be prominent due to the stability of the aromatic quinoline ring system. libretexts.org Common fragmentation pathways for aromatic and heterocyclic compounds often involve the loss of small, stable neutral molecules or radicals. creative-proteomics.commcmaster.ca
For this compound, characteristic fragmentation could include:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the ethyl group and the quinoline ring would result in a fragment ion with an m/z corresponding to [M-29]⁺. This is a common fragmentation for alkyl-substituted aromatic compounds. miamioh.edu
Loss of hydrogen sulfide (B99878) (H₂S) or a sulfhydryl radical (•SH): Fragmentation involving the thione group could lead to the loss of sulfur-containing species.
Ring cleavage: The quinoline ring itself can fragment, often by losing molecules like hydrogen cyanide (HCN). mcmaster.ca
Isotopic Abundance Analysis: The presence of sulfur in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.21% relative to the most abundant isotope, ³²S. This means that for the molecular ion peak (M), there will be a corresponding M+2 peak with an intensity of about 4.21% of the M peak. This isotopic signature is a powerful tool for confirming the presence of a single sulfur atom in the molecule. acs.org Similarly, the presence of eleven carbon atoms contributes to the M+1 peak due to the natural abundance of ¹³C (approximately 1.1%).
Table 4: Predicted Key Fragments for this compound
| Fragment Ion | Proposed Neutral Loss | m/z of Fragment | Notes |
|---|---|---|---|
| [M-C₂H₅]⁺ | •CH₂CH₃ | 161 | Loss of the ethyl group. |
| [M-SH]⁺ | •SH | 156 | Loss of a sulfhydryl radical. |
| [M-H₂S]⁺• | H₂S | 155 | Loss of hydrogen sulfide. |
Theoretical and Computational Investigations of 6 Ethylquinoline 4 1h Thione
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is instrumental in understanding how molecules interact with light, making it a cornerstone of modern computational photochemistry.
Prediction of UV-Vis Spectra and Electronic Transitions
In the absence of experimental data for 6-Ethylquinoline-4(1H)-thione, TD-DFT calculations would be the primary method to predict its ultraviolet-visible (UV-Vis) absorption spectrum. This theoretical spectrum provides insights into the wavelengths of light the molecule absorbs most strongly. The calculations would identify the key electronic transitions, which are the promotions of electrons from occupied to unoccupied molecular orbitals upon light absorption. For a molecule like this compound, these transitions would likely involve π-π* and n-π* transitions associated with the quinoline (B57606) ring system and the thione group.
A hypothetical data table for predicted electronic transitions might look like this:
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | Data not available | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no specific data for this compound has been published.
Photophysical Property Simulations, including Quantum Yields
Beyond predicting absorption spectra, TD-DFT can be employed to simulate various photophysical properties. These simulations can elucidate the de-excitation pathways of the electronically excited molecule, such as fluorescence and phosphorescence. A key property that could be estimated is the fluorescence quantum yield, which is the ratio of photons emitted as fluorescence to the number of photons absorbed. These simulations would involve calculating the energies of the lowest singlet (S1) and triplet (T1) excited states and the spin-orbit coupling between them, which governs the rate of intersystem crossing.
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry provides invaluable tools for mapping out the intricate details of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone.
Transition State Calculations for Elucidating Reaction Pathways
To understand the reactivity of this compound, computational chemists would perform transition state calculations. These calculations aim to locate the high-energy transition state structures that connect reactants to products. By identifying these critical points on the potential energy surface, the most likely reaction pathways can be determined. For instance, the tautomerization between the thione and thiol forms of the molecule could be investigated, or its participation in various chemical reactions could be modeled.
Energetic Profiles and Reaction Coordinate Analysis
Once the reactants, transition states, and products are located, an energetic profile for a proposed reaction can be constructed. This profile, often visualized as a reaction coordinate diagram, shows the relative energies of all species along the reaction pathway. This allows for the calculation of activation energies, which are crucial for predicting reaction rates. Reaction coordinate analysis would further dissect the geometric changes that occur as the molecule transforms from reactant to product, providing a detailed narrative of the bond-breaking and bond-forming events.
In Silico Prediction of Molecular Interactions
In silico methods are computational techniques used to predict how a molecule might interact with other molecules, including biological macromolecules like proteins and nucleic acids. These predictions are vital in fields such as drug discovery and materials science.
For this compound, molecular docking simulations could be performed to predict its binding affinity and mode of interaction with various protein targets. These simulations would involve computationally placing the molecule into the binding site of a protein and scoring the quality of the fit. The results would highlight potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Such studies could suggest potential biological activities for the compound.
A hypothetical data table summarizing predicted molecular interactions might be presented as follows:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no specific in silico interaction studies for this compound have been published.
Ligand Binding Site Analysis (General Principles of Interaction)
Ligand binding site analysis aims to predict and understand the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein. This analysis is fundamental in drug discovery and design. nih.gov The binding affinity and selectivity are governed by a variety of non-covalent interactions between the ligand and the amino acid residues within the binding pocket. Molecular docking simulations are a primary tool for this analysis, predicting the preferred orientation of a ligand within a binding site and estimating the strength of the interaction. nih.gov
For this compound, the key structural features that dictate its binding interactions are the quinoline ring system, the thione group, and the ethyl substituent at the 6-position.
Quinoline Ring System: The bicyclic aromatic structure of the quinoline core is capable of engaging in several types of non-covalent interactions. Most notably, it can participate in π-π stacking with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. Additionally, the electron-rich nature of the aromatic system can lead to cation-π interactions with positively charged residues like lysine (B10760008) and arginine.
Thione Group (C=S): The thione group is a potent hydrogen bond acceptor. The sulfur atom can form hydrogen bonds with donor groups in the binding site, such as the hydroxyl groups of serine, threonine, and tyrosine, or the amide protons of the protein backbone. The adjacent N-H group in the quinoline ring is a hydrogen bond donor, capable of interacting with acceptor groups on the protein, including the carbonyl oxygen of the peptide backbone or the side chains of aspartate and glutamate.
6-Ethyl Substituent: The ethyl group at the 6-position is hydrophobic and will preferentially interact with nonpolar amino acid residues. This can lead to van der Waals forces and hydrophobic interactions with residues like valine, leucine, isoleucine, and alanine. researchgate.net The presence and orientation of this group can significantly influence the ligand's selectivity and affinity for a particular binding site.
A hypothetical interaction profile for this compound within a protein binding site is summarized in the table below. This table illustrates the potential interactions and the amino acid residues that would likely be involved.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Quinoline Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Quinoline Ring | Cation-π Interaction | Lysine (Lys), Arginine (Arg) |
| Thione (C=S) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) |
| N-H Group | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Backbone Carbonyl |
| Ethyl Group | Hydrophobic/van der Waals | Valine (Val), Leucine (Leu), Isoleucine (Ile), Alanine (Ala) |
Non-covalent Interactions and Supramolecular Assembly Prediction
Non-covalent interactions are not only crucial for ligand-protein binding but also for the self-assembly of molecules into larger, ordered structures. nih.gov The study of these interactions allows for the prediction of how this compound might behave in the solid state, influencing properties such as crystal packing, solubility, and material characteristics. The same forces that govern ligand binding are at play in supramolecular assembly.
Hydrogen Bonding: The N-H donor and C=S acceptor groups are prime candidates for forming intermolecular hydrogen bonds. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets within a crystal lattice. The thiolactam tautomer is predominant in similar quinolinethione systems, favoring these hydrogen bonding patterns. mdpi.com
π-π Stacking: The planar quinoline rings can stack on top of one another, driven by favorable electrostatic and dispersion forces. The stacking arrangement can be parallel-displaced or T-shaped, depending on the electronic distribution within the aromatic system.
Computational methods can be used to predict the most stable crystal packing arrangements by calculating the lattice energy. These predictions can guide the design of new materials with desired properties. The interplay of these different non-covalent interactions will determine the final supramolecular architecture. For instance, strong hydrogen bonding motifs might dominate the assembly, with π-π stacking and van der Waals forces providing additional stabilization.
The following table summarizes the key non-covalent interactions that are predicted to be significant in the supramolecular assembly of this compound.
| Type of Non-covalent Interaction | Molecular Features Involved | Predicted Supramolecular Motif |
| Hydrogen Bonding | N-H (donor) and C=S (acceptor) | Chains, sheets, or dimers |
| π-π Stacking | Quinoline aromatic rings | Stacked columns or layers |
| van der Waals Forces | Ethyl group and quinoline backbone | Close packing and stabilization of the overall structure |
| C-H···π Interactions | Ethyl C-H bonds and adjacent quinoline rings | Further stabilization of stacked or layered structures |
Coordination Chemistry and Ligand Properties of 6 Ethylquinoline 4 1h Thione
Donor Atom Characteristics of 4(1H)-Quinolinethiones
The coordination behavior of 4(1H)-quinolinethiones is primarily dictated by the electronic and steric properties of its potential donor atoms: the exocyclic thione sulfur and the heterocyclic nitrogen atom.
In the vast majority of heterocyclic thione complexes, the thione sulfur atom is the primary site of coordination to a metal ion. The sulfur atom, being a soft donor according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, readily forms stable complexes with soft and borderline metal ions such as Ag(I), Hg(II), Cd(II), and Cu(I), as well as with transition metals of the second and third rows. This preference is attributed to the favorable orbital overlap and the polarizability of the sulfur atom.
Spectroscopic evidence, particularly from infrared (IR) spectroscopy, strongly supports sulfur coordination. Upon complexation through the sulfur atom, a noticeable decrease in the frequency of the C=S stretching vibration is typically observed. This shift indicates a weakening of the carbon-sulfur double bond as electron density is drawn towards the metal center.
The nitrogen atom of the quinoline (B57606) ring presents a second potential coordination site. As a harder donor than sulfur, it can coordinate to a variety of metal ions. The simultaneous coordination of both the thione sulfur and the quinoline nitrogen to the same metal center would result in the formation of a stable chelate ring. This chelation is a common feature in the coordination chemistry of many N,S-donor ligands.
The geometry of the 6-Ethylquinoline-4(1H)-thione molecule is conducive to the formation of a five-membered chelate ring upon bidentate coordination. The likelihood of chelation depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands. For instance, harder metal ions might favor coordination involving the nitrogen atom, potentially leading to chelation.
Complexation with Transition Metals
The synthesis and characterization of transition metal complexes with 4(1H)-quinolinethione analogues have revealed diverse structural and stoichiometric outcomes.
The synthesis of metal complexes with 4(1H)-quinolinethione ligands is typically achieved through straightforward reactions in a suitable solvent. Common methodologies involve the direct reaction of a metal salt (e.g., halides, nitrates, acetates) with the ligand in a stoichiometric ratio. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt; common solvents include ethanol (B145695), methanol (B129727), acetonitrile (B52724), and dimethylformamide (DMF).
In many instances, the reaction proceeds at room temperature with stirring, although gentle heating may be employed to facilitate the reaction. The resulting metal complexes often precipitate from the reaction mixture and can be isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried under vacuum. The specific conditions, such as pH and temperature, can influence the final product, including its stoichiometry and coordination geometry.
The stoichiometry of the resulting coordination compounds can vary, with common metal-to-ligand ratios being 1:1, 1:2, and occasionally 1:3. This ratio is influenced by the coordination number of the metal ion, its oxidation state, and the steric bulk of the ligand. For example, a metal ion with a coordination number of four might form a 1:2 complex with a bidentate 4(1H)-quinolinethione ligand.
The oxidation state of the transition metal in the complex is generally the same as in the starting metal salt. However, redox reactions can sometimes occur during the complexation process, leading to a change in the metal's oxidation state. Characterization techniques such as X-ray photoelectron spectroscopy (XPS) and magnetic susceptibility measurements are instrumental in determining the oxidation state of the metal in the final complex.
Binding Modes and Coordination Geometries
Based on studies of related heterocyclic thiones, this compound is expected to exhibit a variety of binding modes, leading to different coordination geometries around the metal center.
The primary binding modes anticipated for this ligand are:
Monodentate S-coordination: The ligand binds to the metal ion solely through the thione sulfur atom. This is a very common mode for heterocyclic thiones, particularly with soft metal ions.
Bidentate N,S-chelation: The ligand coordinates to a single metal center through both the quinoline nitrogen and the thione sulfur atoms, forming a stable chelate ring.
Bridging: The thione sulfur atom can bridge two metal centers, leading to the formation of polynuclear complexes.
The resulting coordination geometries are dictated by the coordination number and electronic configuration of the central metal ion. Common geometries observed for transition metal complexes include:
Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II) and Cd(II).
Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).
Octahedral: Prevalent for a wide range of transition metals, often involving additional ligands (like solvent molecules or counter-ions) to satisfy the coordination sphere.
The table below summarizes the expected coordination behavior of this compound with various transition metals, based on analogous systems.
| Metal Ion | Expected Dominant Binding Mode | Probable Coordination Geometry |
| Cu(I), Ag(I), Au(I) | Monodentate (S-coordination) or Bridging | Linear, Trigonal Planar |
| Ni(II), Pd(II), Pt(II) | Bidentate (N,S-chelation) | Square Planar |
| Co(II), Fe(II), Mn(II) | Bidentate (N,S-chelation) | Tetrahedral or Octahedral |
| Zn(II), Cd(II), Hg(II) | Monodentate (S-coordination) or Bidentate (N,S-chelation) | Tetrahedral |
Exploration of Monodentate, Bidentate, and Polydentate Coordination
This compound possesses two primary donor atoms: the exocyclic sulfur atom of the thione group (C=S) and the endocyclic nitrogen atom of the quinoline ring. This structure allows it to exhibit different coordination behaviors.
Monodentate Coordination: The ligand can act as a monodentate donor, binding to a metal center exclusively through its soft sulfur atom. libretexts.orgquora.compearson.com This mode is common with soft metal ions that have a higher affinity for sulfur. In this scenario, the nitrogen atom of the quinoline ring does not participate in coordination.
Bidentate Coordination: More commonly, quinolinethiones act as bidentate ligands, forming a stable chelate ring with a metal ion through both the sulfur and nitrogen atoms. unacademy.com This chelation results in a thermodynamically more stable complex, an observation known as the chelate effect. libretexts.orgquora.com The formation of a five-membered chelate ring is sterically favorable and is the predominant binding mode for many transition metals.
Polydentate (Bridging) Coordination: In some instances, the thione ligand can act as a bridging ligand, coordinating to two or more metal centers simultaneously. This can occur in a bidentate-bridging fashion, where the sulfur atom coordinates to two different metal ions, or where the sulfur coordinates to one metal and the nitrogen to another, leading to the formation of polynuclear complexes or coordination polymers.
The denticity of the this compound ligand in a complex is determined by several factors, including the metal-to-ligand ratio, the nature of the metal ion (hard/soft acid-base principles), and the presence of other competing ligands in the coordination sphere. Bidentate ligands generally form more stable complexes than monodentate ligands. quora.comnih.gov
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Typical Metal Ions | Resulting Structure |
|---|---|---|---|
| Monodentate | S | Soft metals (e.g., Ag(I), Hg(II)) | Simple complex |
| Bidentate (Chelating) | S, N | Transition metals (e.g., Cu(II), Ni(II), Zn(II)) | Stable 5-membered chelate ring |
| Bidentate (Bridging) | S (bridging), N | Various | Polynuclear complex/Coordination polymer |
Influence of the 6-Ethyl Substituent on Coordination Patterns
The presence of an ethyl group at the 6-position of the quinoline ring can influence the coordination chemistry of the ligand through a combination of steric and electronic effects. nih.gov
Electronic Effects: The ethyl group is an electron-donating group. Through inductive effects, it increases the electron density on the quinoline ring system. This enhanced electron density on the nitrogen atom can increase its basicity and, consequently, its ability to coordinate to a metal ion. This can strengthen the metal-nitrogen bond compared to an unsubstituted quinoline-4(1H)-thione.
Spectroscopic Probes of Metal-Ligand Interactions
Spectroscopic techniques are invaluable for elucidating the coordination mode of this compound and understanding the nature of the metal-ligand bond.
Changes in IR and NMR Spectra Upon Complexation
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide direct evidence of ligand coordination.
Infrared (IR) Spectroscopy: Upon complexation, significant changes are expected in the vibrational frequencies of the ligand. youtube.com The C=S stretching vibration is particularly sensitive to coordination. When the sulfur atom binds to a metal, the C=S bond order decreases, leading to a shift of its stretching frequency to a lower wavenumber (a red shift) in the IR spectrum. researchgate.net Concurrently, vibrations associated with the quinoline ring, particularly those involving C=N and C-H bonds near the nitrogen atom, will also shift upon coordination of the nitrogen atom to the metal center. researchgate.netmdpi.com The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can often be assigned to the newly formed metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying these complexes in solution. nih.gov The coordination of the ligand to a metal ion causes changes in the electronic environment of the nuclei, resulting in shifts in their resonance signals. Protons on the quinoline ring, especially those closest to the nitrogen atom (e.g., at positions 2 and 8), are expected to show the most significant downfield shifts upon coordination due to the deshielding effect of the metal ion. clockss.orgrsc.org Similarly, the carbon atom of the C=S group should exhibit a noticeable shift in the ¹³C NMR spectrum upon coordination.
Table 2: Expected Spectroscopic Shifts Upon Bidentate (S, N) Coordination
| Spectroscopic Technique | Key Functional Group/Proton | Expected Change in Free Ligand vs. Complex |
|---|---|---|
| IR Spectroscopy | ν(C=S) | Shift to lower frequency (e.g., from ~1100 cm⁻¹ to a lower value) |
| Ring vibrations (C=N) | Shift in frequency and/or intensity | |
| New Bands (Far-IR) | Appearance of ν(M-S) and ν(M-N) bands | |
| ¹H NMR Spectroscopy | Protons at C2, C8 | Significant downfield shift |
| Protons on ethyl group | Minor shifts | |
| ¹³C NMR Spectroscopy | C=S carbon | Significant shift (typically downfield) |
| Carbons at C2, C8a | Significant downfield shift |
UV-Vis and Luminescence Properties of Metal Complexes
The electronic spectra of this compound complexes provide insights into the electronic structure and bonding.
UV-Vis Spectroscopy: The free quinolinethione ligand typically exhibits absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions within the aromatic system. Upon complexation with a metal ion, new absorption bands may appear. researchgate.netresearchgate.net These new bands, often found at longer wavelengths (lower energy) and in the visible region, are typically assigned to ligand-to-metal charge-transfer (LMCT) transitions. semanticscholar.org In these transitions, an electron is excited from a ligand-based orbital (often centered on the sulfur atom) to a vacant metal d-orbital. The energy of this LMCT band can provide information about the nature of the metal ion and the metal-ligand interaction. uny.ac.id
Luminescence Properties: Many quinoline derivatives and their metal complexes are known to be luminescent. nih.gov The free ligand may exhibit fluorescence or phosphorescence. Coordination to a metal ion can significantly alter these properties. The luminescence can be quenched upon complexation with certain paramagnetic transition metals. Conversely, coordination to some diamagnetic metal ions (like Zn(II) or Cd(II)) can enhance the luminescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). This occurs because complexation can increase the structural rigidity of the ligand, which reduces non-radiative decay pathways and thus enhances fluorescence quantum yield.
Applications of Quinolinethione Metal Complexes in Catalysis
Metal complexes containing thione ligands are explored for their potential in homogeneous catalysis, where the ligand can play a crucial role in the catalytic cycle. ijrpr.com
Role of Thione Ligands in Catalytic Cycles
Thione ligands like this compound can actively participate in catalytic reactions, going beyond the role of a simple spectator ligand that only tunes the steric and electronic properties of the metal center. nih.gov
The sulfur atom in the thione ligand can be redox-active and can stabilize different oxidation states of the metal center during the catalytic cycle. Key mechanistic steps where the thione ligand can play a role include:
Substrate Activation: The metal-sulfur bond can interact with substrates. The thione ligand can act as a proton shuttle or participate in metal-ligand cooperation, where both the metal and the ligand are involved in breaking or forming bonds with the substrate. nih.gov
Stabilization of Intermediates: The thione ligand can stabilize reactive intermediates formed during the catalytic cycle through its flexible coordination and electronic properties.
Reductive Elimination/Oxidative Addition: The strong σ-donating properties of the thione ligand can influence the electron density at the metal center, thereby affecting the rates of crucial catalytic steps like oxidative addition and reductive elimination. bdu.ac.innih.gov For instance, a more electron-donating ligand can facilitate oxidative addition.
The combination of a quinoline framework with a thione donor group provides a tunable platform for designing catalysts for various organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. frontiersin.org
Lack of Publicly Available Research on the Catalytic Applications of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research focused on the coordination chemistry and catalytic applications of the specific compound this compound. Consequently, the development of an article detailing the "Design and Evaluation of Novel Catalytic Systems Utilizing this compound Ligands," as per the requested outline, is not feasible at this time.
This lack of available data prevents a scientifically accurate and informative discussion on the design, synthesis, and evaluation of catalytic systems based on this particular compound. Any attempt to generate content on this topic would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Therefore, until research is conducted and published on the coordination and catalytic properties of this compound, a detailed article on this subject cannot be produced.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes to 6-Ethylquinoline-4(1H)-thione Derivatives
The synthesis of quinoline (B57606) cores is well-established through various named reactions, including the Gould-Jacobs, Doebner-Miller, and Conrad-Limpach syntheses. nih.govwikipedia.org The conversion of the corresponding quinolin-4-one to the target thione is typically achieved using thionating agents like phosphorus pentasulfide or Lawesson's reagent. ppublishing.orgmdpi.comwikipedia.org However, future research will prioritize the development of more efficient, atom-economical, and environmentally benign synthetic methodologies.
Emerging trends in this area focus on:
Catalytic Systems: Exploring transition metal-catalyzed reactions, such as those involving palladium or copper, could provide direct and efficient routes to functionalized quinolines, minimizing the need for harsh reagents. organic-chemistry.org
Green Chemistry Approaches: The use of alternative energy sources like microwave irradiation has been shown to accelerate related syntheses and often leads to higher yields and cleaner reactions. mdpi.com Similarly, employing greener solvents and developing one-pot procedures that reduce intermediate workup steps are critical goals.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound and its derivatives would represent a significant advancement for its potential large-scale production.
| Synthetic Strategy | Potential Advantages |
| Transition Metal Catalysis | High efficiency, functional group tolerance, potential for asymmetric synthesis. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reaction profiles. |
| One-Pot Procedures | Increased efficiency, reduced solvent waste, improved atom economy. |
| Continuous Flow Chemistry | Enhanced safety, precise reaction control, improved scalability. |
In-depth Mechanistic Studies of this compound Transformations Under Diverse Conditions
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The molecule possesses several reactive sites, including the thione group, the N-H proton, and the aromatic quinoline ring system.
Future mechanistic investigations should focus on:
Tautomerism: The equilibrium between the thione (lactam) and thiol (lactim) forms is a fundamental property of this class of compounds. researchgate.net Detailed kinetic and thermodynamic studies under various conditions (e.g., different solvents, pH levels) are needed to understand and control this equilibrium, which significantly impacts the molecule's reactivity and potential as a ligand.
S-Functionalization Reactions: The sulfur atom of the thione or thiol tautomer is a potent nucleophile. Mechanistic studies on its alkylation, acylation, and oxidation reactions would provide valuable insights for the synthesis of new derivatives. mdpi.com
Cycloaddition Reactions: Thioketones are known to participate in various cycloaddition reactions. wikipedia.org Investigating the potential of this compound to act as a dipolarophile or a dienophile would open new pathways to complex heterocyclic systems.
Advanced Computational Modeling for Predictable Synthesis, Reactivity, and Spectroscopic Properties
Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, thereby reducing the need for extensive empirical experimentation. For this compound, advanced computational modeling is an emerging trend that can guide synthetic efforts and elucidate complex properties.
Key areas for future computational research include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), and spectroscopic properties (e.g., NMR, IR spectra). nih.gov This information is invaluable for confirming experimental structures and understanding the molecule's intrinsic reactivity.
Reaction Pathway Modeling: Computational modeling can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of novel synthetic routes.
Quantitative Structure-Activity Relationship (QSAR): While often used in drug discovery, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be adapted to model and predict the reactivity or physical properties of a series of this compound derivatives. mdpi.comnih.govresearchgate.net
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of geometry, electronic structure, and spectroscopic data. |
| Transition State Theory | Elucidation of reaction mechanisms and prediction of kinetic barriers. |
| CoMFA/CoMSIA | Predictive modeling of reactivity and physical properties for new derivatives. |
| Molecular Dynamics (MD) | Simulation of intermolecular interactions and self-assembly processes in solution. |
Exploration of this compound as a Versatile Ligand in Inorganic and Supramolecular Chemistry
The structure of this compound contains multiple potential coordination sites, namely the heterocyclic nitrogen atom and the exocyclic sulfur atom, making it an attractive candidate for use as a ligand in coordination and supramolecular chemistry. wikipedia.org
Future research should explore:
Coordination Chemistry: The ability of the quinoline nitrogen and the thione sulfur to act as either monodentate or bidentate chelating ligands for a variety of metal ions should be systematically investigated. researchgate.net The resulting metal complexes could exhibit interesting catalytic, photophysical, or magnetic properties.
Formation of Coordination Polymers: By acting as a bridging ligand, this compound could be used to construct multidimensional coordination polymers or metal-organic frameworks (MOFs). nih.gov These materials are of great interest for applications in gas storage, separation, and catalysis.
Host-Guest Chemistry: The quinoline ring system can engage in π-π stacking interactions, suggesting that the molecule or its metal complexes could function as hosts for suitable guest molecules, a cornerstone of supramolecular chemistry. nih.gov
Fundamental Studies on the Intermolecular Interactions and Self-Assembly of this compound for Advanced Chemical Systems
The non-covalent interactions involving this compound are key to understanding its solid-state structure and its potential to form ordered assemblies in solution or on surfaces.
Promising research directions in this area are:
Hydrogen Bonding Analysis: The N-H group can act as a hydrogen bond donor, while the thione sulfur can act as an acceptor. nih.gov Detailed studies of these hydrogen bonding patterns, both in crystalline solids and in solution, are essential for controlling the self-assembly of the molecule.
π-π Stacking Interactions: The large aromatic surface of the quinoline ring system promotes π-π stacking, which can direct the formation of columnar or lamellar supramolecular structures.
Development of Supramolecular Materials: By carefully designing derivatives of this compound to enhance specific intermolecular forces, it may be possible to create novel "soft" materials such as liquid crystals or supramolecular gels. rsc.org These advanced materials could find applications in sensing, electronics, or controlled release systems.
Q & A
Basic Research Questions
Q. How can the crystal structure of 6-ethylquinoline-4(1H)-thione be accurately determined?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with a diffractometer (e.g., XtaLAB Synergy) to collect intensity data. Refine the structure using SHELXL . Key steps:
- Measure bond lengths (e.g., C–S, N–C) and angles to confirm aromaticity and substituent effects.
- Analyze hydrogen bonding (e.g., N–H⋯S, C–H⋯π) via SHELXTL or Olex2 .
- Compare with analogous thiones (e.g., pyrazine-2(1H)-thione: C–S bond = 1.671 Å; N–H⋯N interactions ).
Q. What synthetic routes are viable for preparing this compound?
- Methodology : Adapt cyclization or reduction strategies from related heterocycles:
- Example: Reduce this compound precursors (e.g., thioamide derivatives) in ethanol with catalytic acid/base .
- Monitor reaction progress via TLC and purify via slow evaporation for crystallization .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?
- Methodology :
- Use SHELXL’s least-squares refinement with full-matrix methods to minimize R-factors (e.g., R1 < 0.05 for high-resolution data) .
- Apply rigid-body constraints for hydrogen atoms and anisotropic displacement parameters for heavy atoms .
- Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm protonation states .
Q. What strategies optimize intermolecular interactions for material science applications?
- Methodology :
- Perform Hirshfeld surface analysis (Crystal Explorer 3.1) to quantify contributions from interactions (e.g., H⋯H: 24.8%; C–H⋯S: 36.8% in pyrazine-2(1H)-thione ).
- Modify substituents (e.g., ethyl group) to alter packing motifs (e.g., π-stacking vs. hydrogen-bonded chains) .
Q. How do computational methods (e.g., DFT) complement experimental data for electronic structure analysis?
- Methodology :
- Calculate molecular orbitals and electrostatic potentials (Gaussian 09) to predict reactivity .
- Validate with experimental UV-Vis spectra and redox potentials (e.g., Pt(II)/Pd(II) complexes of thione derivatives ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity reports (e.g., antimicrobial vs. cytotoxic results)?
- Approach :
- Replicate assays under standardized conditions (e.g., MIC testing against Gram+/Gram– bacteria ).
- Control variables: Solvent (DMSO concentration), cell line specificity (e.g., MCF-7 vs. A549 ).
- Use statistical tools (e.g., ANOVA) to assess significance of conflicting data .
Methodological Best Practices
Q. What criteria define a robust research design for studying thione derivatives?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
